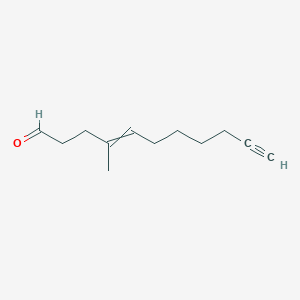
4-Methylundec-4-en-10-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylundec-4-en-10-ynal: is an organic compound with the molecular formula C12H18O . It is characterized by the presence of an aldehyde group, an alkyne, and an alkene within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylundec-4-en-10-ynal can be achieved through several methods. One common approach involves the reaction of an alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-decyne with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylundec-4-en-10-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne and alkene groups.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can react with the aldehyde group to form secondary alcohols.
Major Products Formed:
Oxidation: 4-Methylundec-4-enoic acid.
Reduction: 4-Methylundecane.
Substitution: 4-Methylundec-4-en-10-ol.
Wissenschaftliche Forschungsanwendungen
4-Methylundec-4-en-10-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 4-Methylundec-4-en-10-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The alkyne and alkene groups can participate in addition reactions, leading to the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
- 10-Methylundec-2-en-4-olide
- 10-Methyldodec-2-en-4-olide
- 10-Methylundec-3-en-4-olide
- 10-Methyldodec-3-en-4-olide
Comparison: 4-Methylundec-4-en-10-ynal is unique due to the presence of both an alkyne and an alkene within its structure, which allows it to undergo a wider range of chemical reactions compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
650636-86-5 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-methylundec-4-en-10-ynal |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,11H,4-8,10H2,2H3 |
InChI-Schlüssel |
NXBURHWKLYKIJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCC#C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)

![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
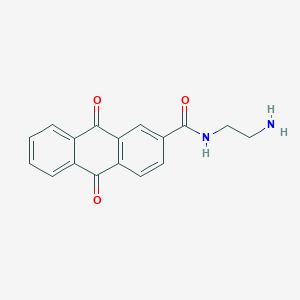
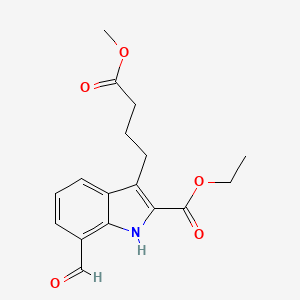
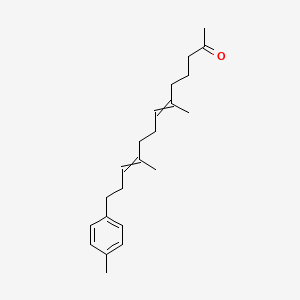


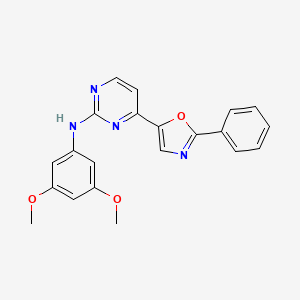
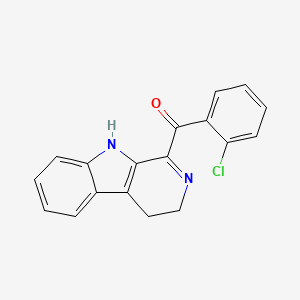
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
